molecular formula C23H22ClF3O2 B8749934 BIFENTHRIN

BIFENTHRIN

Cat. No.: B8749934
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bifenthrin (C₆H₃ClF₃CH₂(C₁₅H₁₁O₂)) is a synthetic pyrethroid insecticide and acaricide widely used in agricultural and residential settings. Its molecular formula is C₂₃H₂₂ClF₃O₂, with a molecular weight of 422.868 g/mol, and it is registered under CAS No. 82657-04-3 . This compound acts by disrupting the voltage-gated sodium channels (VGSCs) in the nervous systems of target pests, leading to paralysis and death. It is particularly effective against termites, ants, ticks, and spider mites (e.g., Tetranychus urticae), with a long residual activity that enhances its utility in pre-construction treatments and outdoor pest control .

Recent studies have identified this compound resistance mechanisms in pests, including target-site mutations (e.g., L1024V in VGSC) and metabolic detoxification via carboxyl/choline esterases (CCEs) and UDP-glycosyl transferases (UGTs) . These dual resistance pathways underscore the need for careful management of this compound applications to mitigate resistance development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bifenthrin, the active ingredient in this compound, is synthesized through a multi-step chemical process. The synthesis involves the reaction of 2-methylbiphenyl with 3-phenoxybenzyl alcohol to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized for high yield and purity, ensuring the final product meets stringent quality standards. The production process includes steps such as distillation, crystallization, and purification to isolate and refine this compound .

Chemical Reactions Analysis

Types of Reactions: Bifenthrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized metabolites.

    Hydrolysis: Degradation products such as alcohols and acids.

    Photodegradation: Simpler organic compounds

Scientific Research Applications

Agricultural Applications

Bifenthrin is primarily utilized in agriculture for pest control. It is effective against various insects such as aphids, beetles, and caterpillars. The following table summarizes its applications in different crops:

Crop Type Pests Controlled Application Method
CornEuropean corn borer, rootwormsFoliar spray, soil treatment
SoybeanSoybean loopers, aphidsAerial application
CottonCotton bollworm, thripsGround spray
Turf and OrnamentalsVarious beetles and caterpillarsGranular application

Environmental Impact Studies

This compound's environmental impact has been a subject of extensive research. Studies indicate that it can affect non-target organisms, particularly aquatic life. A notable study assessed the sublethal effects of this compound on honeybees, revealing significant impacts on their fecundity and development.

Case Study: Honeybee Exposure

  • Objective: To evaluate the effects of this compound on honeybee health.
  • Findings: Sublethal concentrations led to reduced reproductive performance and impaired homing ability in honeybee colonies.
  • Conclusion: Continuous monitoring is essential to mitigate risks associated with pesticide use in agricultural practices .

Toxicological Research

Research has highlighted this compound's neurotoxic effects, particularly in mammalian models. A study involving rat models demonstrated that exposure to this compound resulted in neurobehavioral changes.

Case Study: Neurotoxicity Assessment

  • Experiment: Rats were exposed to varying concentrations of this compound.
  • Results: The study found tremors and convulsions in treated animals, indicating significant neurotoxic potential.
  • Mechanism: this compound affects voltage-gated sodium channels, leading to increased neuronal excitability .

Human Health Implications

Recent studies have raised concerns regarding the potential health risks associated with this compound exposure. Research indicates that it may contribute to oxidative stress and inflammation.

Case Study: In Vitro Neuroblastoma Study

  • Objective: To assess the impact of this compound on human neuroblastoma cells.
  • Findings: this compound exposure resulted in increased oxidative stress markers and inflammatory cytokines.
  • Implications: This suggests a potential link between this compound exposure and neurodegenerative diseases .

Regulatory Perspectives

The regulatory assessment of this compound has focused on its safety profile and environmental risk. The Food and Agriculture Organization has conducted extensive evaluations regarding its metabolism and potential residues in food products.

Key Findings:

  • This compound is metabolized differently across species, with significant implications for dietary exposure assessments.
  • Studies indicate that residues can persist in the environment, necessitating careful management practices .

Mechanism of Action

Bifenthrin, the active ingredient in this compound, exerts its effects by targeting the voltage-gated sodium channels in the nervous systems of insects. It binds to these channels and prolongs their opening, causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. This compound is highly effective due to its ability to bind transiently to the sodium channels, resulting in continuous firing of axons without affecting the resting potential .

Comparison with Similar Compounds

Bifenthrin belongs to the pyrethroid class, which includes both natural (e.g., pyrethrin) and synthetic derivatives (e.g., beta-cyfluthrin, cypermethrin). Below is a detailed comparison of this compound with key analogs:

Chemical and Structural Properties

Property This compound Beta-Cyfluthrin Pyrethrin
Molecular Formula C₂₃H₂₂ClF₃O₂ C₂₂H₁₈Cl₂FNO₃ C₂₁H₂₈O₃
Molecular Weight (g/mol) 422.868 434.29 328.45
Origin Synthetic (daisy flower derivative) Synthetic (purified isomer of cyfluthrin) Natural (chrysanthemum extract)
CAS Number 82657-04-3 68359-37-5 121-21-1
Key Structural Feature Biphenyl moiety Fluorine substitution Cyclopropane ring
Primary Use Termites, ants, ticks Ants, moths, beetles Mosquitoes, flies
Reference

Efficacy and Application

Parameter This compound Beta-Cyfluthrin Pyrethrin
Target Pests Termites, ants, ticks Ants, moths, beetles, flying insects Mosquitoes, flies, aphids
Residual Life Long (>30 days) Moderate (7–14 days) Short (<7 days)
Mode of Action VGSC disruption VGSC disruption VGSC disruption
Application Settings Pre-construction, outdoor Agricultural, residential Indoor, organic farming
Resistance Mechanisms Target-site + metabolic Predominantly metabolic Limited resistance

Toxicity and Environmental Impact

Parameter This compound Beta-Cyfluthrin Pyrethrin
Mammalian Toxicity Moderate (LD₅₀: 53–375 mg/kg) Moderate to High (LD₅₀: 250–500 mg/kg) Low (LD₅₀: 1,500 mg/kg)
Aquatic Toxicity High (LC₅₀: 0.01–0.1 µg/L) High (LC₅₀: 0.05–0.5 µg/L) Moderate (LC₅₀: 10–100 µg/L)
Persistence in Soil High (t₁/₂: 7–70 days) Moderate (t₁/₂: 5–30 days) Low (t₁/₂: 1–3 days)
Bioaccumulation Risk Moderate Moderate Low
Regulatory Status Restricted in EU Restricted in EU Widely approved
Reference

Advantages and Limitations

  • This compound :
    • Advantages: Long residual activity, cost-effective, broad-spectrum efficacy.
    • Limitations: High aquatic toxicity, resistance development in pests.
  • Beta-Cyfluthrin: Advantages: Potent against flying insects, rapid knockdown. Limitations: Higher mammalian toxicity, shorter residual life.
  • Pyrethrin: Advantages: Biodegradable, low mammalian toxicity, suitable for organic use.

Research Findings and Implications

  • Resistance Management: this compound’s dual resistance mechanisms (target-site and metabolic) necessitate integrated pest management (IPM) strategies, such as rotating with non-pyrethroid insecticides .
  • Environmental Persistence : this compound’s adsorption to organic materials (e.g., cork) highlights its environmental persistence, requiring mitigation in wastewater treatment .
  • Regulatory Trends: Increasing restrictions on synthetic pyrethroids in the EU and North America emphasize the need for safer alternatives like pyrethrin-based products .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying bifenthrin residues in environmental samples, and how do their sensitivities compare?

  • Methodological Answer : this compound quantification typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . GC-MS is preferred for volatile compounds, offering detection limits as low as 0.01 ppb in water samples, while HPLC with UV detection is suitable for non-volatile matrices (e.g., soil extracts). Key considerations include:

  • Sample preparation : Liquid-liquid extraction for aqueous samples; solid-phase extraction for complex matrices.
  • Validation : Recovery rates (70–120%) and limits of detection (LODs) must align with EPA Method 8081B or equivalent .
    Table 1 : Comparison of Analytical Methods
MethodMatrixLOD (ppb)Recovery (%)Reference Standard
GC-MSWater0.0185–110EPA 8081B
HPLC-UVSoil0.0570–95ISO 16362

Q. How should researchers design experiments to assess this compound’s acute toxicity in non-target aquatic organisms?

  • Methodological Answer : Follow OECD Test No. 203 or 236 for fish and Daphnia magna, respectively. Key steps:

  • Dose-range finding : Preliminary tests to determine LC50/EC50 values.
  • Controls : Negative (solvent-only) and positive (reference toxicant) controls.
  • Endpoints : Mortality, behavioral changes, and biochemical markers (e.g., acetylcholinesterase inhibition) over 48–96 hours .

Q. What protocols are recommended for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis involves esterification of (2-methyl-3-phenylbenzyl) alcohol with (2,2-dimethylcyclopropyl)carbonyl chloride. Critical steps:

  • Catalysis : Use pyridine or DMAP to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate isomers.
  • Characterization : NMR (¹H/¹³C) and IR spectroscopy to confirm stereochemistry .

Advanced Research Questions

Q. How can computational models predict this compound’s binding efficacy to insect sodium channels compared to other pyrethroids?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity. Key parameters:

  • Target receptors : Homology models of Heliothis virescens sodium channels (PDB templates: 6N4R).
  • Free energy calculations : Compare binding energies of this compound vs. permethrin/cypermethrin.
  • Validation : Cross-reference with electrophysiological data from voltage-clamp assays .

Q. What methodologies resolve contradictory data on this compound’s biodegradation pathways in different soil types?

  • Methodological Answer : Conduct soil microcosm studies with controlled variables (pH, organic matter, microbial activity). Approaches include:

  • Isotopic labeling : Track ¹⁴C-bifenthrin degradation products via LC-MS.
  • Metagenomics : Identify microbial consortia (e.g., Pseudomonas spp.) through 16S rRNA sequencing.
  • Meta-analysis : Use PRISMA guidelines to analyze literature discrepancies, emphasizing soil organic carbon as a key variable .

Q. Which experimental approaches study resistance development to this compound in pest populations?

  • Methodological Answer : Selection pressure experiments over multiple generations (e.g., Tetranychus urticae):

  • Dose escalation : Incrementally increase this compound concentrations.
  • Resistance monitoring : qPCR for kdr-type mutations (e.g., L1014F in sodium channels).
  • Fitness costs : Compare fecundity and survival rates in resistant vs. susceptible strains .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability in environmental half-life (DT50) values .
  • Literature Integration : Systematically map knowledge gaps using tools like CADIMA or ROSES for environmental fate studies .
  • Reproducibility : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols or analytical datasets .

Properties

Key on ui mechanism of action

Bifenthrin, a relatively stable type I pyrethroid that causes tremors and impairs motor activity in rodents, is broadly used. We investigated whether nanomolar bifenthrin alters synchronous Ca2+ oscillations (SCOs) necessary for activity-dependent dendritic development. Primary mouse cortical neurons were cultured 8 or 9 days in vitro (DIV), loaded with the Ca2+ indicator Fluo-4, and imaged using a Fluorescence Imaging Plate Reader Tetra. Acute exposure to bifenthrin rapidly increased the frequency of SCOs by 2.7-fold (EC50 = 58 nM) and decreased SCO amplitude by 36%. Changes in SCO properties were independent of modifications in voltage-gated sodium channels since 100 nM bifenthrin had no effect on the whole-cell Na+ current, nor did it influence neuronal resting membrane potential. The L-type Ca2+ channel blocker nifedipine failed to ameliorate bifenthrin-triggered SCO activity. By contrast, the metabotropic glutamate receptor (mGluR)5 antagonist MPEP [2-methyl-6-(phenylethynyl)pyridine] normalized bifenthrin-triggered increase in SCO frequency without altering baseline SCO activity, indicating that bifenthrin amplifies mGluR5 signaling independent of Na+ channel modification. Competitive [AP-5;  (-)-2-amino-5-phosphonopentanoic acid] and noncompetitive (dizocilpine, or MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate]) N-methyl-d-aspartate antagonists partially decreased both basal and bifenthrin-triggered SCO frequency increase. Bifenthrin-modified SCO rapidly enhanced the phosphorylation of cAMP response element-binding protein (CREB). Subacute (48 hours) exposure to bifenthrin commencing 2 DIV-enhanced neurite outgrowth and persistently increased SCO frequency and reduced SCO amplitude. Bifenthrin-stimulated neurite outgrowth and CREB phosphorylation were dependent on mGluR5 activity since MPEP normalized both responses. Collectively these data identify a new mechanism by which bifenthrin potently alters Ca2+ dynamics and Ca2+-dependent signaling in cortical neurons that have long term impacts on activity driven neuronal plasticity.
Bifenthrin, a pyrethroid pesticide, is estrogenic in vivo in fishes. However, bifenthrin is documented to be anti-estrogenic in vitro, in the ER-CALUX (estrogen receptor) cell line. We investigated whether metabolite formation is the reason for this incongruity. We exposed Menidia beryllina (inland silversides) to 10 ng/L bifenthrin, 10 ng/L 4-hydroxy bifenthrin, and 10 ng/L bifenthrin with 25 ug/L piperonyl butoxide (PBO) - a P450 inhibitor. Metabolite-exposed juveniles had significantly higher estrogen-mediated protein levels (choriogenin) than bifenthrin/PBO-exposed, while bifenthrinalone was intermediate (not significantly different from either). This suggests that metabolites are the main contributors to bifenthrin's in vivo estrogenicity.
Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. Here, we studied the mode of action of bifenthrin on the native sodium channels in cerebral cortical neurons prepared from newborn rat brain, where the toxic effects are largely generated. Bifenthrin caused a pronounced late current that persisted at the end of a depolarizing pulse, a slowly-decaying tail current following repolarization and significant resting modification (25.3% modification at 10 uM). No significant bifenthrin-induced effect was observed at the peak current. Bifenthrin also caused a concentration-dependent hyperpolarizing shift in steady-state activation and inactivation as well as slowed recovery from channel inactivation. Repetitive depolarization increased the potency of bifenthrin with high frequency. There was approximately 64% inhibition of modification upon repetitive activation by 10-Hz trains of depolarizing pulses. These results suggest that bifenthrin binds to and modifies sodium channels in both the closed and open states and exhibits the behavior between type I and type II.
... Since dopaminergic signaling significantly influences gonadotropin releasing hormone (GnRH2) release in fish, the goal of the study was to determine the effect of a 96 hr and 2 weeks exposure to bifenthrin on dopaminergic signaling in juvenile rainbow trout (Oncorhynchus mykiss) (RT). Our results indicated that a decrease in dopamine receptor 2A (DR2A) expression was associated with a trend toward an increase in plasma 17beta-estradiol (E2) following exposure at 96 hr and 2 weeks, and a significant increase in the relative expression of vitellogenin mRNA at 2 weeks. DR2A mRNA expression decreased 426-fold at 96 hr and 269-fold at 2 weeks in the brains of 1.5 ppb (3.55 pM) bifenthrin treated RT. There was an increase in tyrosine hydroxylase transcript levels at 96 hr, which is indicative of dopamine production in the brains of the 1.5 ppb (3.55 pM) bifenthrin treated RT. A significant increase in the relative expression of GnRH2 was observed at 96 hr but a significant decrease was noted after 2 weeks exposure indicating potential feedback loop activation. These results indicate that the estrogenic-effects of bifenthrin may result in part from changes in signaling within the dopaminergic pathway, but that other feedback pathways may also be involved.
For more Mechanism of Action (Complete) data for Bifenthrin (9 total), please visit the HSDB record page.

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3

InChI Key

OMFRMAHOUUJSGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Color/Form

Light brown viscous oil
Viscous liquid;  crystalline or waxy solid
Off-white to pale tan waxy solid

density

Density: 1.2 g/cu m at 125 °C

flash_point

165 °C (329 °F) - closed cup
165 °C (Tag open cup);  151 °C (Pensky Martens closed cup)
329 °F (closed cup)

melting_point

69 °C
156.2 °F

physical_description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide.
Light brown liquid;  [Merck Index] Light brown viscous liquid or off-white to pale tan solid;  [HSDB] Off-white to tan solid with a mild sweet odor;  [CAMEO] White powder;  [MSDSonline]
Off-white to pale tan waxy solid with a very faint slightly sweet odor.

solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C
Solubility in water: <0.1 ppb
Soluble in methylene chloride, chloroform, acetone, ether, toluene;  slightly soluble in heptane, methanol

vapor_pressure

0.00000018 [mmHg]
1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/
1.335x10-8 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 38.4 mg (0.074 mmol) of the stereoisomer [RF 0.39 (CH2Cl2 /hexane=1/1)] of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-acetoxy-2,2-dichloro-3,3,3-trifluoro-propyl)cyclopropanecarboxylate obtained in Example 11 and dissolved in 0.3 ml of DMF, 6 mg of zinc powder was added, and the mixture was stirred at 60° C. for 2.5 hours. After an addition of 2 ml of diethyl ether and 2 ml of pentane to the mixture, the inorganic salt was filtered off through a silica gel short column. The silica gel was washed with diethyl ether, and the organic layers were combined and concentrated under reduced pressure. The product was purified by thin layer chromatography (silica gel, dichloromethane/hexane=1/2) to obtain 29.8 mg of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate as a colorless oily substance.
Name
(2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-acetoxy-2,2-dichloro-3,3,3-trifluoro-propyl)cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 56 mg (0.097 mmol) of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-benzoyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropanecarboxylate obtained in Example 12 and dissolved in 0.1 ml of DMF, 8 mg (0.12 mmol) of zinc powder was added, and the mixture was stirred at 60° C. for 6 hours. The subsequent operation was carried out in the same manner as in Reference Example 9, whereby 40 mg of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate was obtained. Yield: 98%. (Z):(E)=86:14.
Name
(2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-benzoyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropanecarboxylate
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 170 mg (0.0307 mmol) of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-methyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropane carboxylate obtained in Example 15 and dissolved in 0.5 ml of DMF, 21 mg (0.32 mmol) of zinc powder was added, and the mixture was stirred at 50° C. for 1 hour. The subsequent operation was conducted in the same manner as in Reference Example 9, whereby 123 mg of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate was obtained.
Name
(2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-methyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropane carboxylate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIFENTHRIN
Reactant of Route 2
Reactant of Route 2
BIFENTHRIN
Reactant of Route 3
Reactant of Route 3
BIFENTHRIN
Reactant of Route 4
Reactant of Route 4
BIFENTHRIN
Reactant of Route 5
BIFENTHRIN
Reactant of Route 6
BIFENTHRIN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.